molecular formula C14H15NO3S B6372521 2-Methyl-5-(3-methylsulfonylaminophenyl)phenol, 95% CAS No. 1261917-66-1

2-Methyl-5-(3-methylsulfonylaminophenyl)phenol, 95%

Cat. No. B6372521
CAS RN: 1261917-66-1
M. Wt: 277.34 g/mol
InChI Key: GWNVZHUPCSXBNX-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methylsulfonylaminophenyl)phenol, 95% (2M5MPP) is a synthetic organic compound used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in most organic solvents. 2M5MPP is used as a reagent for the synthesis of a variety of compounds, including dyes, pharmaceuticals, and other organic compounds. It is also used as a catalyst in the synthesis of certain polymers and as a reagent in the preparation of other compounds.

Scientific Research Applications

2-Methyl-5-(3-methylsulfonylaminophenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used as a catalyst in the synthesis of certain polymers and as a reagent in the preparation of other compounds. It has also been used in the synthesis of polymers for use in biomedical applications, such as drug delivery systems and tissue engineering.

Mechanism of Action

2-Methyl-5-(3-methylsulfonylaminophenyl)phenol, 95% acts as a catalyst in the synthesis of certain polymers and as a reagent in the preparation of other compounds. It catalyzes the reaction between two molecules, allowing them to join together to form a new compound. The reaction is an example of a condensation reaction, in which two molecules are joined together by the elimination of a small molecule, such as water.
Biochemical and Physiological Effects
2-Methyl-5-(3-methylsulfonylaminophenyl)phenol, 95% has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various drugs on the human body, as well as to study the effects of certain environmental toxins on the body. It has also been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the brain.

Advantages and Limitations for Lab Experiments

2-Methyl-5-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, is easy to handle, and has a high purity level. Additionally, it is a highly reactive compound and is stable in a wide range of temperatures and pH levels. However, it is also toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-Methyl-5-(3-methylsulfonylaminophenyl)phenol, 95% in scientific research. It could be used to synthesize a variety of new compounds, such as polymers for use in drug delivery systems or tissue engineering. It could also be used to study the effects of various environmental toxins on the body or to study the effects of certain hormones on the body. Additionally, it could be used to study the effects of various drugs on the brain or to study the effects of various drugs on the human body. Finally, it could be used to study the effects of various drugs on the immune system.

Synthesis Methods

2-Methyl-5-(3-methylsulfonylaminophenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 2-methyl-5-(3-methylsulfonylaminophenyl)benzene and sodium hydroxide to form 2-methyl-5-(3-methylsulfonylaminophenyl)phenol. The second step involves the reaction of the product with a base, such as sodium hydroxide, to form the desired product.

properties

IUPAC Name

N-[3-(3-hydroxy-4-methylphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-6-7-12(9-14(10)16)11-4-3-5-13(8-11)15-19(2,17)18/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNVZHUPCSXBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684041
Record name N-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261917-66-1
Record name N-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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